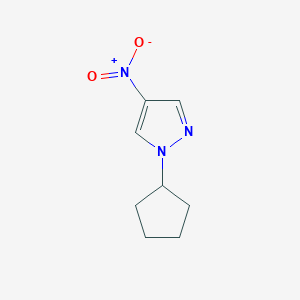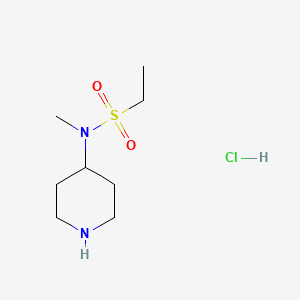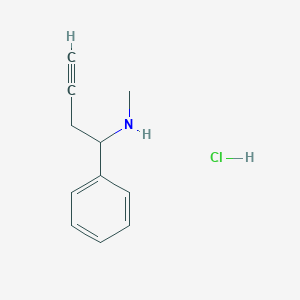![molecular formula C6H9F2N B1422503 7,7-Difluoro-3-azabicyclo[4.1.0]heptane CAS No. 1258652-02-6](/img/structure/B1422503.png)
7,7-Difluoro-3-azabicyclo[4.1.0]heptane
Overview
Description
7,7-Difluoro-3-azabicyclo[4.1.0]heptane (DFABH) is a bicyclic organic compound with a molecular formula of C7H11F2. It was first synthesized in 2016 by a group of researchers at the University of Tsukuba in Japan. Since then, DFABH has been studied extensively for its potential applications in various scientific fields.
Scientific Research Applications
Structural Analysis and Characterization
- Structural Characterization : The structural characterization of related azabicyclo compounds, such as 7-azabicyclo[2.2.1]heptane, has been extensively studied, providing insight into their physical and chemical properties (Britvin & Rumyantsev, 2017).
Synthesis and Chemical Reactivity
- Synthesis of Bis(trifluoromethyl)-containing Compounds : Research demonstrates the synthesis of compounds containing the 7,7-difluoro-3-azabicyclo[4.1.0]heptane structure, showing its potential for creating various derivatives (Nagaev, Sokolsky, Khokhlov & Yeleyev, 1998).
- Intramolecular Reductive Cyclopropanation : Studies show the synthesis of 3-azabicyclo[4.1.0]heptane derivatives through intramolecular reductive cyclopropanation, highlighting its chemical versatility (Gensini et al., 2002).
Biological and Pharmacological Applications
- Ring Expansion for Biological Applications : A study demonstrated the synthesis of nitrogen-containing ring-expanded products, potentially useful in biological and pharmacological applications (Chen et al., 2017).
Molecular Structure Studies
- Study of Conformations and Charge Distributions : Research on the conformations and charge distributions of related azabicyclo compounds informs on the structural and electronic characteristics, which can be crucial in drug design (Fernández, Carballiera & Ríos, 1992).
- Dynamic NMR Studies : Investigations using NMR studies provide insights into the dynamic behavior of azabicyclo compounds, aiding in understanding their chemical behavior under various conditions (Majchrzak, Kotełko & Lambert, 1983).
Novel Synthetic Methods
- Novel Synthetic Approaches : Research into new synthetic methods for the azabicyclo[4.1.0]heptane ring system provides pathways for creating diverse compounds with potential applications in various fields (Brown, Corbett & Howarth, 1977).
Exploration of Chemical Reactions
- Study of Chemical Decomposition : Investigations into the thermal decomposition of azabicyclo compounds can inform on their stability and reaction pathways, which is important for their potential applications (Dervan & Uyehara, 1976).
properties
IUPAC Name |
7,7-difluoro-3-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYRDKLJMIYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluoro-3-azabicyclo[4.1.0]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)


![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)
![4-[(2,3-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422427.png)

![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)


![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)


![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)